(3-Fluorobenzyl)boronic acid

描述

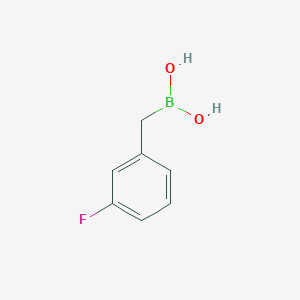

(3-Fluorobenzyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a 3-fluorophenylmethyl moiety, making it a valuable reagent in the formation of carbon-carbon bonds.

准备方法

Synthetic Routes and Reaction Conditions

The primary method for synthesizing (3-Fluorobenzyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain high-purity products.

化学反应分析

Types of Reactions

(3-Fluorobenzyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.

Major Products

The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学研究应用

Organic Synthesis

(3-Fluorobenzyl)boronic acid is extensively utilized in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds in complex organic molecules, enabling the synthesis of pharmaceuticals and agrochemicals.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura | Forms carbon-carbon bonds using palladium catalysts, allowing for the construction of biaryl compounds. |

Medicinal Chemistry

In medicinal chemistry, this compound serves as a vital intermediate in the synthesis of various pharmaceutical compounds. Its unique structure enhances the biological activity of drug candidates, particularly those targeting cancer and metabolic diseases.

- Case Study : Research has shown that derivatives of this compound exhibit promising anti-cancer properties by inhibiting specific enzymes involved in tumor growth. For example, studies have indicated its potential as an inhibitor of proteasome activity, which is critical in cancer cell proliferation.

Material Science

The compound plays a significant role in the development of advanced materials, including polymers and nanomaterials. Its boronic acid functionality allows for the creation of materials with tailored properties suitable for electronics and sensors.

| Material Type | Application |

|---|---|

| Polymers | Used in the synthesis of smart materials that respond to environmental stimuli. |

| Nanomaterials | Employed in the fabrication of nanosensors for detecting biological molecules. |

Bioconjugation and Drug Delivery

The ability of this compound to form stable bonds with biomolecules makes it valuable in bioconjugation applications. This property facilitates the development of targeted drug delivery systems and diagnostic tools.

- Example : Researchers have utilized this compound to create conjugates that enhance the specificity and efficacy of drug delivery to cancer cells, minimizing side effects on healthy tissues.

作用机制

The mechanism of action for (3-Fluorobenzyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex, facilitated by the base.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

相似化合物的比较

Similar Compounds

- 3-Fluorophenylboronic acid

- 4-Fluorophenylboronic acid

- 3-Chloro-4-fluorophenylboronic acid

Uniqueness

(3-Fluorobenzyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to other fluorophenylboronic acids . This uniqueness makes it particularly valuable in the synthesis of specialized organic compounds and materials.

生物活性

(3-Fluorobenzyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and research findings.

This compound is a derivative of boronic acid characterized by the presence of a fluorine atom at the meta position of the benzyl group. The general formula is . The introduction of fluorine enhances the compound's reactivity and solubility, which can influence its biological activity.

Boronic acids, including this compound, exhibit various mechanisms of action that contribute to their biological activity:

- Enzyme Inhibition : Boronic acids are known to inhibit proteasomes and certain enzymes, which play crucial roles in cellular processes. For instance, they can act as inhibitors of β-lactamases, enzymes that confer antibiotic resistance by hydrolyzing β-lactam antibiotics .

- Anticancer Activity : Research indicates that boronic acids can induce apoptosis in cancer cells by disrupting proteasomal degradation pathways. This is particularly relevant for compounds like bortezomib, a well-known proteasome inhibitor derived from boronic acid .

- Antimicrobial Properties : this compound has shown potential against antibiotic-resistant bacteria due to its ability to inhibit β-lactamase enzymes . Its effectiveness against resistant strains highlights its importance in combating multidrug-resistant infections.

Biological Activity Overview

Case Studies and Research Findings

- Anticancer Research : A study demonstrated that derivatives of boronic acids, including this compound, showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of the proteasome pathway, leading to increased levels of pro-apoptotic factors .

- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of this compound against Gram-negative bacteria. The compound exhibited potent activity against strains resistant to conventional antibiotics, suggesting its potential as a novel therapeutic agent in antibiotic resistance scenarios .

- Fluorinated Boronic Acids : Research on fluorinated boronic acids indicated that the presence of fluorine enhances their Lewis acidity and hydrolytic stability, which may improve their interaction with biological targets . This property is particularly beneficial for drug design and development.

常见问题

Basic Research Questions

Q. What are the key synthetic challenges and methodologies for (3-Fluorobenzyl)boronic acid to prevent decomposition during synthesis?

- Methodological Answer : Synthesis often involves protecting the boronic acid group as a boronic ester (e.g., pinacol ester) to enhance stability and prevent trimerization. Post-synthesis, acidic or oxidative conditions (e.g., H₂O₂ in THF/water) are used to hydrolyze the ester to the free boronic acid. Careful purification via chromatography under inert atmospheres is critical, as boronic acids are prone to oxidation and moisture-induced degradation. Prodrug strategies, such as esterification, are also employed to improve handling .

Q. How can researchers overcome analytical challenges like boroxine formation during mass spectrometry analysis of this compound?

- Methodological Answer : Boronic acids often undergo dehydration to form boroxine trimers, complicating MS analysis. Derivatization with diols (e.g., pinacol) or in situ on-plate esterification using 2,5-dihydroxybenzoic acid (DHB) as a matrix in MALDI-MS suppresses trimerization. DHB acts as both a derivatizing agent and matrix, enabling clear detection of the parent ion and facilitating sequencing of boronic acid-containing peptides .

Q. What is the mechanism of this compound's interaction with diols, and how is binding affinity measured?

- Methodological Answer : The boronic acid reversibly binds 1,2- or 1,3-diols via boronate ester formation. Binding constants (Kd) are typically quantified using fluorescence titration or NMR. Stopped-flow kinetics reveal kon values (e.g., fructose > tagatose > mannose > glucose), with thermodynamic affinity driven by the "on" rate. Buffered solutions at physiological pH (7.4) are essential to maintain boronate ionization .

Advanced Research Questions

Q. How does this compound contribute to the design of covalent protease inhibitors in drug development?

- Methodological Answer : The boronic acid moiety acts as a reversible covalent warhead, targeting catalytic threonine residues in proteases (e.g., proteasome). Co-crystallization studies guide structural optimization, while IC₅₀ values are determined via enzyme inhibition assays. For example, boronic acid-containing dipeptides show enhanced potency compared to aldehyde analogs, as seen in proteasome inhibitors like bortezomib .

Q. What evidence supports the anticancer activity of this compound derivatives in glioblastoma models?

- Methodological Answer : In vitro efficacy is assessed using cell viability assays (e.g., MTT) on glioblastoma cell lines. Derivatives are screened for tubulin polymerization inhibition via spectrophotometric methods (IC₅₀ ~21–22 μM). Apoptosis induction is confirmed via flow cytometry (FACScan) and caspase-3 activation assays. COMPARE analysis of growth inhibition across 39 cancer cell lines reveals distinct mechanisms compared to non-boronated analogs .

Q. Can this compound be integrated into photoswitchable systems for dynamic binding control?

- Methodological Answer : Azobenzene-boronic acid conjugates enable light-controlled diol binding. Irradiation with visible light (e.g., 450 nm) induces E→Z isomerization, enhancing binding affinity by 20-fold. Binding is monitored via UV-vis spectroscopy or fluorescence "catch-and-release" assays. Hydrogel stiffness modulation is achieved by embedding the photoswitch into PEG-based polymers, with rheology confirming wavelength-dependent mechanical changes .

Q. How do secondary interactions affect the selectivity of this compound-based glycoprotein sensors?

- Methodological Answer : Surface plasmon resonance (SPR) studies on AECPBA-functionalized surfaces show glycoprotein binding (e.g., RNase B) is influenced by terminal saccharides (e.g., mannose vs. glucose). Non-specific interactions (e.g., hydrophobic or electrostatic) are minimized using high-salt buffers (e.g., 150 mM NaCl) or competitive elution with sorbitol. Selectivity is quantified via dissociation constants (KD) and recovery rates in borate buffer .

属性

IUPAC Name |

(3-fluorophenyl)methylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4,10-11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNVBMVZEYNEHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC1=CC(=CC=C1)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50666655 | |

| Record name | [(3-Fluorophenyl)methyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50666655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

238765-10-1 | |

| Record name | [(3-Fluorophenyl)methyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50666655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。